[4-(Propan-2-yl)phenyl]methanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-propan-2-ylphenyl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXBVGWQUBQHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Propan 2 Yl Phenyl Methanethiol
Classical and Contemporary Approaches to Benzylic Thiol Synthesis
The traditional and modern methods for synthesizing benzylic thiols provide a foundational toolkit for chemists. These approaches often involve the formation of a carbon-sulfur bond through various reaction mechanisms.
Nucleophilic Substitution Reactions Utilizing Thiolate Anions
A cornerstone of thiol synthesis is the nucleophilic substitution reaction, where a suitable sulfur nucleophile displaces a leaving group on the benzylic carbon. The reaction of a 4-isopropylbenzyl halide, such as 4-isopropylbenzyl chloride, with a sulfur nucleophile is a common and direct approach. While direct use of sodium hydrosulfide (B80085) can be effective, it often leads to the formation of the corresponding dialkyl sulfide (B99878) as a significant byproduct. arkat-usa.org
A more controlled method involves a two-step process using thiourea (B124793). In this procedure, the benzyl (B1604629) halide first reacts with thiourea to form a stable isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the desired thiol, minimizing the formation of the sulfide impurity. arkat-usa.org This method is robust and generally provides good yields of the target benzylic thiol. arkat-usa.org
Alternatively, a pre-formed thiolate anion can be used as the nucleophile. However, the thiolate product itself is a potent nucleophile and can react with the starting benzyl halide, leading to the formation of the corresponding thioether. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the thiol.
Table 1: Nucleophilic Substitution Approaches to Benzylic Thiols
| Method | Starting Material | Reagents | Intermediate | Key Advantages | Potential Issues |
|---|
Reductive Pathways for the Preparation of [4-(Propan-2-yl)phenyl]methanethiol
Reductive methods offer an alternative route to benzylic thiols, starting from precursors where the sulfur atom is in a higher oxidation state. One such strategy is the reduction of the corresponding disulfide, bis(4-isopropylbenzyl) disulfide. This disulfide can be readily prepared by the oxidation of the thiol or through other synthetic routes. The reduction of the disulfide bond to yield two equivalents of the thiol can be achieved using various reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). mdpi.com
Another reductive approach involves the reduction of a 4-isopropylbenzylsulfonyl chloride. Sulfonyl chlorides are typically prepared by the oxidation of the corresponding thiol or disulfide followed by chlorination. The reduction of the sulfonyl chloride to the thiol is a well-established transformation in organic synthesis.
Table 2: Reductive Synthetic Routes to Benzylic Thiols
| Precursor | Reducing Agent | Product | Notes |
|---|---|---|---|
| Bis(4-isopropylbenzyl) disulfide | Lithium Aluminum Hydride (LiAlH₄) | This compound | A strong reducing agent is required to cleave the S-S bond. mdpi.com |
| 4-Isopropylbenzylsulfonyl chloride | Various reducing agents | This compound | Provides a route from a more oxidized sulfur precursor. |
Development of Catalytic Routes for Benzylic Methanethiol (B179389) Formation
Modern synthetic chemistry has seen a surge in the development of catalytic methods for C-S bond formation, offering milder reaction conditions and improved efficiency. An iron-catalyzed benzylic C-H thiolation has been reported, which allows for the direct conversion of a benzylic C-H bond into a C-S bond. rsc.org This method utilizes an iron catalyst, such as iron(III) chloride, and a thiol or disulfide as the sulfur source under photoinduced conditions. rsc.org Applying this to cumene (B47948) (isopropylbenzene) could potentially lead to the formation of a C-S bond at the benzylic position, which upon further functional group manipulation could yield the target thiol.
Copper-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-S bond formation. thieme-connect.de These reactions typically involve the coupling of an aryl or benzyl halide with a thiol in the presence of a copper catalyst and a base. Such methods could be adapted for the synthesis of this compound from 4-isopropylbenzyl halide and a suitable thiolating agent.
Table 3: Catalytic Approaches for Benzylic Thiol Synthesis
| Catalytic Method | Catalyst | Substrates | Key Features |
|---|---|---|---|
| Iron-Catalyzed C-H Thiolation | FeCl₃ | Alkylarene, Thiol/Disulfide | Direct functionalization of C-H bonds; mild, photoinduced conditions. rsc.org |
| Copper-Catalyzed C-S Coupling | Copper salt | Benzyl halide, Thiol | Well-established for C-S bond formation; good functional group tolerance. thieme-connect.de |
Advanced Synthetic Techniques for Enhanced Yield and Selectivity
To overcome the limitations of traditional methods and to improve the efficiency and sustainability of chemical processes, advanced synthetic techniques such as microwave-assisted synthesis and continuous flow methodologies are being increasingly explored.
Microwave-Assisted Synthesis in Analogous Thiol Systems
Microwave-assisted organic synthesis has been shown to significantly accelerate a wide range of chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. amazonaws.comclockss.orgnih.govresearchgate.net The synthesis of thiols from alkyl halides using potassium thioacetate (B1230152) as the sulfur source has been successfully demonstrated under microwave irradiation, achieving high yields in a fraction of the time required for conventional heating. amazonaws.com This one-pot synthesis allows for the direct conversion of the halide to the thiol. amazonaws.com This methodology could be directly applied to the synthesis of this compound from 4-isopropylbenzyl halide. The uniform and rapid heating provided by microwaves can enhance the reaction rate and potentially minimize the formation of byproducts. amazonaws.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Thiol Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | amazonaws.com |
| Yield | Moderate to good | Often higher yields (>90%) | amazonaws.comnih.gov |
| Energy Input | Slow, indirect heating | Rapid, direct heating of reactants | amazonaws.com |
| Byproduct Formation | Can be significant | Often reduced | amazonaws.com |
Continuous Flow Synthesis Methodologies for this compound
Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. acs.orgnih.govmdpi.comnih.govuni-muenchen.de The synthesis of benzylic organometallic species in continuous flow has been reported, which can then be reacted with various electrophiles. nih.govnih.govuni-muenchen.de A potential continuous flow synthesis of this compound could involve the in-situ generation of a 4-isopropylbenzyl organometallic reagent (e.g., an organosodium or organolithium species) in a flow reactor, followed by its immediate reaction with a sulfur electrophile, such as elemental sulfur or a disulfide. This approach would allow for precise control over reaction parameters and the safe handling of reactive intermediates.
Alternatively, the nucleophilic substitution reaction with a thiolate anion could be adapted to a continuous flow system. Pumping streams of the 4-isopropylbenzyl halide and the thiolate source through a heated reactor coil could enable rapid and efficient C-S bond formation with short residence times. This would also allow for easy optimization of reaction conditions to maximize the yield of the desired thiol.
Green Chemistry Principles in the Synthesis of this compound
The application of the twelve principles of green chemistry is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. chemicalbook.com In the context of synthesizing this compound, these principles guide the selection of reagents, solvents, and reaction conditions to create more sustainable processes. A plausible and common synthetic route proceeds via the corresponding benzyl halide, which itself is synthesized from commercially available precursors. This pathway typically involves:
Reduction of 4-isopropylbenzaldehyde (B89865) to (4-isopropylphenyl)methanol.
Conversion of the alcohol to 4-isopropylbenzyl chloride.
Nucleophilic substitution of the chloride with a sulfur source to yield the final thiol product.
Each of these steps presents opportunities and challenges for the implementation of greener practices.
For instance, a documented synthesis of the precursor, 4-isopropylbenzyl chloride, utilizes tetrahydrofuran (B95107) (THF), methanol, and dichloromethane (B109758) (DCM). chemicalbook.com THF and DCM, in particular, are flagged as problematic solvents in many green chemistry solvent selection guides. Greener alternatives are actively being sought for many types of reactions. lookchem.com Bio-based solvents like ethyl lactate (B86563) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks, offer more sustainable options. guidechem.comgoogle.com For example, 2-MeTHF is a viable substitute for THF in many organometallic reactions. guidechem.com
The final step, converting the alkyl halide to the thiol, traditionally uses polar solvents like ethanol. scispace.com Research into greener thiol synthesis has demonstrated the potential for using more environmentally benign media. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been explored as alternative solvents for various sulfur-related reactions. acs.orgmdpi.com Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, eliminating solvent waste entirely. researchgate.net The feasibility of such an approach for the synthesis of this compound would depend on the physical properties of the reactants and the reaction temperature required. For example, some thia-Michael additions using alkyl halides and thiourea have been successfully performed in polyethylene glycol (PEG 200) or even under solvent-free conditions. researchgate.netresearchgate.net
| Solvent | Type | Key Green Chemistry Considerations | Potential Use in Synthesis |
| Dichloromethane (DCM) | Halogenated | Suspected carcinogen, high volatility, persistent. | Chlorination of alcohol |
| Tetrahydrofuran (THF) | Ether | Forms explosive peroxides, derived from petrochemicals. | Reduction of aldehyde |
| Methanol | Alcohol | Toxic, flammable. | Reduction of aldehyde |
| Ethanol | Alcohol | Can be produced from renewable feedstocks (bio-ethanol), less toxic than methanol. lookchem.com | Thiol formation |
| Water | Inorganic | Non-toxic, non-flammable, abundant, and inexpensive. acs.org | Thiol formation |
| Polyethylene Glycol (PEG) | Polymer | Low toxicity, low volatility, recyclable. mdpi.com | Thiol formation |
| Ethyl Lactate | Bio-solvent | Biodegradable, derived from renewable resources. google.com | Thiol formation |
Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. researchgate.net Reactions with low atom economy generate significant waste, which requires disposal and represents inefficient use of resources.
The multi-step synthesis of this compound can be analyzed for its atom economy at each stage.
Plausible Synthetic Pathway Analysis:
Step 1: Reduction of 4-isopropylbenzaldehyde C₁₀H₁₂O + NaBH₄ → [Intermediate Complex] → C₁₀H₁₄O This is a reduction reaction. While essential, the use of stoichiometric reducing agents like sodium borohydride (B1222165) inherently lowers the atom economy as not all atoms of the reagent are incorporated into the final alcohol product.
Step 2: Chlorination of (4-isopropylphenyl)methanol C₁₀H₁₄O + SOCl₂ → C₁₀H₁₃Cl + SO₂ + HCl This substitution reaction has a particularly low atom economy. The desired product, 4-isopropylbenzyl chloride, incorporates only a fraction of the atoms from the reactants. The remaining atoms form byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and corrosive. chemicalbook.com
Step 3: Synthesis of this compound This step can proceed via two common routes:
Route A: Using Sodium Hydrosulfide C₁₀H₁₃Cl + NaSH → C₁₀H₁₄S + NaCl This Sₙ2 reaction is relatively atom-economical, with sodium chloride as the only major byproduct. libretexts.org
Route B: Using Thiourea
Part 1: C₁₀H₁₃Cl + (NH₂)₂CS → [C₁₀H₁₃SC(NH₂)₂]⁺Cl⁻
Part 2: [C₁₀H₁₃SC(NH₂)₂]⁺Cl⁻ + 2NaOH → C₁₀H₁₄S + NCNH₂ + NaCl + 2H₂O This route is less atom-economical due to the formation of the isothiouronium salt intermediate and the subsequent generation of cyanamide (B42294) and sodium chloride as waste upon hydrolysis. libretexts.orgwikipedia.org
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| 1. Reduction | C₁₀H₁₂O, NaBH₄ | C₁₀H₁₄O | Na⁺, BH₃(OH)⁻ (hydrolyzed) | ~79.8% (based on C₁₀H₁₄O from C₁₀H₁₂O + BH₃) |
| 2. Chlorination | C₁₀H₁₄O, SOCl₂ | C₁₀H₁₃Cl | SO₂, HCl | 58.7% |
| 3A. Thiolation (NaSH) | C₁₀H₁₃Cl, NaSH | C₁₀H₁₄S | NaCl | 73.9% |
| 3B. Thiolation (Thiourea) | C₁₀H₁₃Cl, (NH₂)₂CS, NaOH | C₁₀H₁₄S | NCNH₂, NaCl, H₂O | ~48.2% (overall for Part 1 & 2) |
Note: Atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The calculation for the reduction step is simplified as the full mechanism involves solvent participation and workup.
Chemical Reactivity and Reaction Mechanisms of 4 Propan 2 Yl Phenyl Methanethiol
Thiol-Disulfide Interconversion Dynamics
One of the most characteristic reactions of thiols is their interconversion with disulfides. This redox process is fundamental in many areas of chemistry and biology. For [4-(Propan-2-yl)phenyl]methanethiol, this involves the reversible formation of bis[4-(propan-2-yl)phenyl]methyl disulfide.
Mechanistic Studies of Oxidation Processes
The oxidation of this compound to its corresponding disulfide can be achieved by a variety of oxidizing agents. The mechanism of this oxidation often proceeds through a thiyl radical intermediate. Common oxidants include halogens, hydrogen peroxide, and molecular oxygen, often in the presence of a catalyst.
The general mechanism can be outlined as follows:
Initial Oxidation: The thiol is oxidized to a thiyl radical. R-SH → R-S• + H⁺ + e⁻
Radical Coupling: Two thiyl radicals then couple to form the disulfide bond. 2 R-S• → R-S-S-R
Where R represents the [4-(Propan-2-yl)phenyl]methyl group. The rate and efficiency of this process are influenced by the reaction conditions, including the nature of the oxidant, the solvent, and the pH.
Reductive Regeneration of the Thiol Functionality
The disulfide bond in bis[4-(propan-2-yl)phenyl]methyl disulfide can be cleaved under reductive conditions to regenerate the parent thiol. This reduction is a crucial transformation, particularly in contexts where the thiol is used as a protecting group or a catalyst. Common reducing agents for this purpose include borohydrides, such as sodium borohydride (B1222165), and phosphines, like triphenylphosphine.
The mechanism with a reducing agent such as sodium borohydride involves the nucleophilic attack of a hydride ion on the disulfide bond, leading to its cleavage and the formation of two thiol molecules after workup.
Nucleophilic Reactivity of the Thiol Group
The thiol group of this compound is nucleophilic, owing to the lone pairs of electrons on the sulfur atom. This nucleophilicity allows it to participate in a wide range of reactions, including S-alkylation, S-acylation, and Michael additions.
S-Alkylation and S-Acylation Reactions
S-Alkylation involves the reaction of the thiol with an alkyl halide or another electrophilic alkylating agent. The reaction typically proceeds via an SN2 mechanism, where the thiolate anion, formed by deprotonation of the thiol with a base, acts as the nucleophile.
S-Acylation is the reaction of the thiol with an acyl halide or an anhydride (B1165640) to form a thioester. Similar to S-alkylation, this reaction is usually carried out in the presence of a base to generate the more nucleophilic thiolate.
| Reaction Type | Electrophile Example | Product Type |
| S-Alkylation | Methyl Iodide (CH₃I) | Thioether |
| S-Acylation | Acetyl Chloride (CH₃COCl) | Thioester |
Michael Addition Pathways Involving this compound
As a potent nucleophile, this compound can undergo Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This conjugate addition reaction is a valuable carbon-sulfur bond-forming reaction. The reaction is typically catalyzed by a base, which deprotonates the thiol to form the thiolate anion. The thiolate then adds to the β-position of the Michael acceptor.
Formation of Sulfonium (B1226848) Species
The reaction of the thioether product of S-alkylation with a second equivalent of an alkylating agent can lead to the formation of a sulfonium salt. In this process, the sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This results in a positively charged sulfur atom with three organic substituents. The stability of the resulting sulfonium salt depends on the nature of the substituents and the counterion.
Aromatic Ring Functionalization and Derivatization
The isopropylphenyl moiety of this compound is susceptible to various electrophilic aromatic substitution and directed metalation reactions, allowing for the introduction of new functional groups onto the aromatic ring.
Electrophilic Aromatic Substitution on the Isopropylphenyl Moiety
Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgyoutube.com The isopropyl group is an activating group and, along with the methanethiol (B179389) group, directs incoming electrophiles to the ortho and para positions. wikipedia.org However, since the para position is already occupied by the isopropyl group, substitution is generally directed to the positions ortho to the existing substituents.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. rsc.org This reaction proceeds through the formation of the nitronium ion (NO2+), a potent electrophile. youtube.com For isopropyl-substituted benzenes, nitration can sometimes lead to ipso-substitution, where the incoming electrophile displaces the isopropyl group, a phenomenon known as nitrodeisopropylation. rsc.org
Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride. wikipedia.orgusda.gov The catalyst polarizes the halogen molecule, generating a strong electrophile.
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. rsc.org
Alkylation: Introduces an alkyl group using an alkyl halide and a Lewis acid catalyst.
Acylation: Introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. rsc.org Friedel-Crafts reactions are fundamental for constructing carbon-carbon bonds on aromatic rings. nih.gov
The regioselectivity of these reactions is influenced by the electronic effects of both the isopropyl and the methanethiol groups, as well as steric hindrance.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent like n-butyllithium. organic-chemistry.orgwikipedia.orgharvard.edu The resulting aryllithium intermediate can then react with a variety of electrophiles. organic-chemistry.orgyoutube.com
While the thiol group itself can be deprotonated, the sulfur atom can act as a directing group. The methoxy (B1213986) group is a well-known DMG, and similar directing effects can be anticipated for the methanethiol group, facilitating lithiation at the position ortho to the CH2SH substituent. wikipedia.org This strategy allows for the precise introduction of functional groups at a specific location on the aromatic ring, which might be difficult to achieve through classical electrophilic aromatic substitution.
C-S Bond Cleavage and Transformation Reactions
The carbon-sulfur bond in this compound is a key site for various chemical transformations, including cleavage and catalytic reactions.
Hydrogenolysis and Desulfurization Mechanisms
Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. In the context of thiols, this process, often referred to as desulfurization, leads to the removal of the sulfur atom and its replacement with hydrogen. This is a crucial reaction in the petroleum industry for removing sulfur compounds from fuels.
The C-S bond in thiols can be cleaved under various conditions, often employing metal catalysts such as nickel, palladium, or platinum. The mechanism typically involves the adsorption of the thiol onto the catalyst surface, followed by the scission of the C-S bond and subsequent hydrogenation of the resulting fragments.
Catalytic Transformations Involving the Thiol Group
The thiol group is a versatile functional group that can participate in a wide array of catalytic reactions.
Oxidation: Thiols can be oxidized to form various sulfur-containing compounds. Mild oxidation can lead to the formation of disulfides (RSSR). Stronger oxidizing agents can further oxidize the sulfur to sulfinic acids (RSO2H) and sulfonic acids (RSO3H). The MEROX process is an industrial method that uses a catalyst to oxidize mercaptans to disulfides. mdpi.com
Addition Reactions: Thiols can undergo addition reactions across carbon-carbon double and triple bonds. The thiol-ene reaction, for instance, is a radical-mediated addition of a thiol to an alkene, forming a thioether. mdpi.comrsc.orgnih.gov This reaction can be initiated by thermal or photochemical means. mdpi.com
Thioether Synthesis: The thiol group can be alkylated to form thioethers (sulfides). This is typically achieved by reacting the thiol with an alkyl halide in the presence of a base.
Radical Reactions Involving this compound
The thiol hydrogen of this compound is susceptible to abstraction by radicals, leading to the formation of a thiyl radical (RS•). These thiyl radicals are key intermediates in several important chemical processes.
A prominent example is the thiol-ene reaction , which proceeds via a free-radical chain mechanism. mdpi.comnih.gov The process is initiated by the formation of a thiyl radical, which then adds to an alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. google.com This reaction is highly efficient and is considered a "click" reaction due to its reliability and specificity. nih.gov
Mercaptans can also act as chain transfer agents in polymerization reactions, controlling the molecular weight of the resulting polymer. google.com They can also participate in "repair" mechanisms in photochemical and radiation-induced reactions by donating a hydrogen atom to an organic radical, thereby preventing undesired side reactions like cross-linking. osti.gov
Derivatives and Analogues of 4 Propan 2 Yl Phenyl Methanethiol: Synthesis and Structure Reactivity Relationships
Synthesis and Investigation of Isopropylphenyl-Substituted Thiol Derivatives
Modifications to the isopropylphenyl moiety of [4-(propan-2-yl)phenyl]methanethiol, including the position of the isopropyl group and the introduction of various substituents, are crucial for understanding its chemical behavior.
Positional Isomers and Alkyl Chain Variations
The synthesis of positional isomers of this compound, such as [2-(propan-2-yl)phenyl]methanethiol and [3-(propan-2-yl)phenyl]methanethiol, can be achieved through established methods for the preparation of substituted benzyl (B1604629) mercaptans. A common route involves the conversion of the corresponding isopropylbenzyl alcohol to a benzyl halide, followed by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793).
Variations in the alkyl chain attached to the phenyl ring can also be synthesized. For example, homologation of the methylenethiol group to an ethylenethiol or longer chain can be accomplished through multi-step synthetic sequences. These variations allow for the study of how the distance between the phenyl ring and the thiol group affects the compound's properties.
Halogenated and Substituted Phenylmethanethiol Analogues
The introduction of halogen atoms onto the phenyl ring of this compound can significantly alter its electronic properties and reactivity. nih.govnih.gov Electrophilic aromatic substitution reactions can be employed to introduce halogens such as chlorine, bromine, or iodine at specific positions on the benzene (B151609) ring. The directing effects of the isopropyl and methylenethiol groups will influence the regioselectivity of these reactions.
The synthesis of other substituted phenylmethanethiol analogues, for instance, with nitro, amino, or methoxy (B1213986) groups, can be accomplished using standard aromatic chemistry techniques. These substitutions provide a means to systematically probe the electronic and steric effects on the reactivity of the thiol functionality.
Heterocyclic Derivatives Incorporating the this compound Scaffold
The this compound scaffold can be incorporated into various heterocyclic ring systems, leading to the formation of novel compounds with potentially interesting biological activities.
Synthesis of Thiazole (B1198619) and Thiadiazole Ring Systems
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is a condensation reaction between a thioamide and an α-haloketone. nih.govbepls.comresearchgate.netsciencescholar.us The this compound moiety can be a precursor to the required thioamide. For example, the corresponding [4-(propan-2-yl)phenyl]acetic acid can be converted to its thioamide, which can then be cyclized to form a thiazole ring.
Thiadiazole derivatives can also be synthesized from precursors derived from this compound. nih.govnih.govjocpr.com One common method involves the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. jocpr.com The isothiocyanate derived from the corresponding [4-(propan-2-yl)phenyl]methylamine can be reacted with hydrazine (B178648) to form a thiosemicarbazide, a key intermediate for thiadiazole synthesis. encyclopedia.pub
Below is a table summarizing some general synthetic methods for thiazole and thiadiazole synthesis:
| Heterocycle | Synthetic Method | Key Reagents | Reference |
| Thiazole | Hantzsch Synthesis | Thioamide, α-haloketone | nih.gov |
| Thiazole | Cook-Heilbron Synthesis | α-aminonitrile, carbon disulfide | |
| 1,3,4-Thiadiazole | From Thiosemicarbazides | Thiosemicarbazide, acid chloride/anhydride (B1165640) | jocpr.com |
| 1,2,4-Thiadiazole | From Thioamides | Thioamide, N-halosulfenylphthalimide |
Incorporation into Complex Molecular Architectures
The reactive thiol group of this compound and its derivatives allows for their incorporation into more complex molecular architectures through various coupling reactions. For instance, it can participate in multicomponent reactions, which are efficient processes for building molecular complexity in a single step. nih.gov
The synthesis of complex structures such as phthalazine (B143731) derivatives has been reported, where similar thiol-containing building blocks are utilized. nih.gov The thiol group can also be used as a handle for attachment to larger scaffolds, such as quinoline (B57606) frameworks, to generate novel hybrid molecules. nih.gov These strategies open avenues for the creation of diverse chemical libraries based on the this compound core structure.
Steric and Electronic Effects on Reactivity in Derivatives
The reactivity of derivatives of this compound is governed by a combination of steric and electronic effects.
Steric Effects: The position of the isopropyl group on the phenyl ring has a significant steric impact. In the ortho position, it can hinder the approach of reagents to the thiol group or adjacent positions on the ring. This steric hindrance can influence reaction rates and, in some cases, alter the regioselectivity of reactions.
Electronic Effects: The isopropyl group is weakly electron-donating through an inductive effect, which can slightly increase the electron density of the phenyl ring and influence the acidity of the thiol proton. The introduction of electron-withdrawing groups, such as halogens or nitro groups, onto the phenyl ring will decrease the electron density of the ring and increase the acidity of the thiol. Conversely, electron-donating groups will have the opposite effect. These electronic modifications can fine-tune the nucleophilicity of the thiolate anion and the reactivity of the aromatic ring in electrophilic substitution reactions.
Impact of Isopropyl Group on Reaction Stereoselectivity
The stereochemical outcome of chemical reactions can be significantly influenced by the steric bulk of substituent groups on the reacting molecules. In the case of derivatives of this compound, the isopropyl group, while not directly attached to a stereocenter, can exert a notable influence on the stereoselectivity of reactions at or near the benzylic position due to its size. This steric hindrance can dictate the direction of approach of incoming reagents, favoring the formation of one stereoisomer over another.
A reaction is considered stereoselective when it results in the preferential formation of one stereoisomer over other possibilities. This selectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications.
While specific studies on the stereoselective reactions of this compound itself are not extensively documented in publicly available literature, the principles of steric influence can be illustrated by examining related systems. For instance, the stereoselective aldol (B89426) reaction of a chiral isopropyl ketone demonstrates how a bulky isopropyl group can control the diastereoselectivity of a reaction. In a reported study, the enolization of a chiral isopropyl ketone mediated by titanium tetrachloride (TiCl₄) and diisopropylethylamine (i-Pr₂NEt) proceeds with high regioselectivity to form a chelated enolate. This enolate then participates in highly diastereoselective additions to a range of aldehydes, preferentially forming the syn-adducts. rsc.org This preference is attributed to the steric demand of the isopropyl group, which directs the approach of the aldehyde to the less hindered face of the enolate.
This principle can be extrapolated to reactions involving derivatives of this compound. For example, in an asymmetric synthesis involving a chiral auxiliary attached to the thiol group, the isopropyl group on the phenyl ring could influence the facial selectivity of an approaching electrophile, leading to a higher diastereomeric excess of the product. The bulky nature of the isopropyl group would create a more sterically crowded environment on one face of the molecule, thereby guiding the incoming reactant to the opposite, more accessible face.
Substituent Effects on Thiol Acidity and Nucleophilicity
The acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion are fundamental properties that govern the reactivity of this compound and its analogues in a wide array of chemical transformations. These properties are highly sensitive to the electronic nature of substituents on the aromatic ring.
Thiol Acidity
The acidity of a thiol (R-SH) is quantified by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. The acidity of aromatic thiols is influenced by the ability of the phenyl ring to stabilize the negative charge of the thiolate anion (ArS⁻) formed upon deprotonation. Electron-withdrawing groups (EWGs) on the aromatic ring enhance acidity by delocalizing the negative charge through inductive and/or resonance effects, thereby stabilizing the thiolate anion. Conversely, electron-donating groups (EDGs) decrease acidity by localizing the negative charge on the sulfur atom, which destabilizes the anion.
The isopropyl group at the para-position of this compound is a weak electron-donating group. Therefore, this compound is expected to be slightly less acidic than benzenemethanethiol itself. The pKa of benzenemethanethiol (also known as benzyl mercaptan) in dimethyl sulfoxide (B87167) (DMSO) is reported to be 12.1.
The effect of various para-substituents on the acidity of benzenethiols has been systematically studied. A study measuring the pKa values of para-substituted benzenethiols in a 20% water-ethanol mixture provides clear evidence of these electronic effects. rsc.org The data from this study are presented in the interactive table below.
As the data illustrates, substituents with strong electron-withdrawing capabilities, such as the nitro group (-NO₂), significantly lower the pKa, indicating a substantial increase in acidity. In contrast, electron-donating groups like the methoxy (-OCH₃) and amino (-NH₂) groups increase the pKa, signifying weaker acidity compared to the unsubstituted benzenethiol.
The relationship between substituent electronic effects and reactivity can be quantified using the Hammett equation, which relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). For the ionization of benzenethiols in 20% water-ethanol, the reaction constant (ρ) was found to be 1.81. rsc.org A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents.
Thiol Nucleophilicity
The thiolate anion, formed by the deprotonation of a thiol, is a potent nucleophile. Its nucleophilicity is also influenced by the substituents on the aromatic ring, but in a manner opposite to their effect on acidity. Electron-donating groups increase the electron density on the sulfur atom of the thiolate, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease the nucleophilicity by delocalizing the electron density away from the sulfur.
Therefore, the thiolate of this compound, with its electron-donating isopropyl group, is expected to be a stronger nucleophile than the thiolate of an analogue bearing an electron-withdrawing group. Research on the desulfurization of benzyl thiols for nucleophilic substitution has shown that benzyl thiols with electron-deficient groups exhibit lower yields, which is attributed to the decreased nucleophilicity of the thiol group. cas.cn
In nucleophilic substitution reactions where the thiol or thiolate acts as the nucleophile, the rate of reaction will be dependent on these substituent effects. For instance, in the alkylation of a series of para-substituted benzenemethanethiolates, the reaction rate would be expected to be higher for those with electron-donating substituents and lower for those with electron-withdrawing substituents.
The interplay of acidity and nucleophilicity is a crucial consideration in designing synthetic routes involving these compounds. While a more acidic thiol is easier to deprotonate to form the active nucleophile, the resulting thiolate will be less nucleophilic. Optimizing reaction conditions often involves finding a balance between these two opposing effects.
Advanced Analytical and Spectroscopic Characterization Methodologies in the Research of 4 Propan 2 Yl Phenyl Methanethiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like [4-(Propan-2-yl)phenyl]methanethiol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
High-Resolution 1H, 13C, and 2D NMR Techniques
High-resolution 1H and 13C NMR are fundamental for mapping the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to ortho and meta coupling. The methine proton of the isopropyl group gives rise to a septet, while the two methyl groups of the isopropyl substituent appear as a doublet. The methylene (B1212753) protons of the CH₂SH group would likely present as a doublet, coupled to the thiol proton. The thiol proton itself often appears as a triplet, though its chemical shift and multiplicity can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The predicted spectrum for this compound would show distinct peaks for the methyl and methine carbons of the isopropyl group, the methylene carbon of the methanethiol (B179389) group, and the aromatic carbons. The symmetry of the para-substituted benzene ring results in four distinct aromatic carbon signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH ₃ (isopropyl) | 1.25 (d) | 23.9 |
| CH (isopropyl) | 2.90 (sept) | 33.8 |
| Ar-H (ortho to CH(CH₃)₂) | 7.15 (d) | 126.8 |
| Ar-H (ortho to CH₂SH) | 7.25 (d) | 129.2 |
| CH ₂SH | 3.70 (d) | 28.5 |
| CH₂SH | 1.60 (t) | - |
| C -CH(CH₃)₂ (aromatic) | - | 147.5 |
| C -CH₂SH (aromatic) | - | 137.0 |
Note: Predicted values are for illustrative purposes and may vary from experimental data. d = doublet, t = triplet, sept = septet.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the connectivity of protons and carbons. A COSY spectrum would show correlations between the isopropyl methine proton and the methyl protons, as well as between the methylene protons and the thiol proton. An HSQC spectrum would directly link each proton signal to its attached carbon atom, confirming the assignments made from the 1D spectra.
Dynamic NMR Studies of Conformational Dynamics
Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound, specifically the rotation around the C-S bond and the C-C bonds of the isopropyl group. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to give rise to separate signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a time-averaged signal. From the coalescence temperature and the frequency difference between the signals of the different conformers, the energy barrier to rotation can be calculated. Such studies provide insight into the flexibility of the molecule and the relative energies of its different spatial arrangements.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and for monitoring the progress of its synthesis. In GC, the compound is vaporized and passed through a column that separates it from any impurities based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound. This technique can detect even trace amounts of starting materials or by-products, making it essential for quality control.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound (C₁₀H₁₄S). The expected monoisotopic mass would be used to confirm the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key predicted fragmentation pathways would likely involve the loss of the thiol group (•SH), the cleavage of the benzylic C-S bond to form a stable tropylium-like cation, and the loss of a methyl group from the isopropyl substituent.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Fragment Structure |
| 166 | [M]⁺ | [C₁₀H₁₄S]⁺ |
| 151 | [M - CH₃]⁺ | [C₉H₁₁S]⁺ |
| 133 | [M - SH]⁺ | [C₁₀H₁₃]⁺ |
| 119 | [M - CH₂SH]⁺ | [C₉H₁₁]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The predicted IR spectrum of this compound would show characteristic absorption bands for the different functional groups. A weak absorption around 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group. The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear in the region of 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. For this compound, the S-H stretching vibration would also be observable in the Raman spectrum. The symmetric breathing vibration of the para-substituted aromatic ring would likely give a strong Raman signal.
By combining the information from these various spectroscopic techniques, a complete and detailed characterization of this compound can be achieved, confirming its identity, purity, and structural features.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays are used to generate an electron density map of the molecule, from which the positions of individual atoms can be determined. wikipedia.org This technique elucidates critical structural parameters such as bond lengths, bond angles, and torsional angles.
A hypothetical table of crystallographic data that would be generated for a derivative of this compound is presented below. This table illustrates the type of detailed structural information that can be obtained from such an analysis.
| Parameter | Hypothetical Value for a Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1325.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| R-factor (%) | 4.5 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable tools for the separation, purification, and assessment of the purity of chemical compounds. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is a systematic process aimed at achieving the desired separation of the target compound from any impurities or related substances. thermofisher.comscispace.com The primary goal is to obtain sharp, symmetrical peaks with good resolution within a reasonable analysis time. mpgpgcollegehardoi.in For a compound like this compound, a reversed-phase HPLC method would be the most common starting point due to the compound's non-polar aromatic nature. scispace.com
The key steps in HPLC method development include:
Column Selection: A C18 column is a common first choice for reversed-phase separations. nih.gov The particle size and dimensions of the column are selected based on the desired efficiency and sample capacity. mpgpgcollegehardoi.in
Mobile Phase Selection: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. asianjpr.com The ratio of these solvents is optimized to achieve the desired retention time for the analyte. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, can improve peak shape, especially for acidic or basic compounds. nih.gov
Detection: Given the presence of the aromatic ring, UV detection is a suitable choice for this compound. asianjpr.com The detection wavelength should be set at the absorbance maximum of the compound to ensure high sensitivity.
Optimization: Parameters such as the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature are systematically adjusted to optimize the separation in terms of resolution, peak shape, and analysis time. thermofisher.comwur.nl
A hypothetical set of HPLC conditions for the purity assessment of this compound is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Preparative Chromatography for Compound Isolation
Preparative chromatography is employed for the isolation and purification of larger quantities of a target compound from a mixture. ucsf.eduphenomenex.com The principles are similar to analytical HPLC, but the scale is significantly larger to accommodate higher sample loads. warwick.ac.uk The goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to achieve the desired purity of the isolated compound. waters.com
The development of a preparative method often begins with the optimization of an analytical separation. chromatographyonline.com The analytical method is then scaled up by increasing the column diameter and adjusting the flow rate accordingly. The sample concentration and injection volume are maximized to the extent that resolution is not compromised to an unacceptable degree. rssl.com
Key considerations in preparative chromatography include:
Column Loading: The amount of crude sample that can be loaded onto the column in a single injection is a critical parameter. Overloading the column can lead to poor separation and reduced purity of the collected fractions. warwick.ac.uk
Fraction Collection: A fraction collector is used to automatically collect the eluent containing the purified compound as it exits the column. The collection can be triggered by time or by a detector signal (e.g., UV absorbance).
Solvent Removal: After collection, the solvent is removed from the purified fractions, typically by rotary evaporation or lyophilization, to yield the isolated compound. rssl.com
The table below outlines a hypothetical set of parameters for the preparative isolation of this compound.
| Parameter | Condition |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 70% B) or Gradient |
| Flow Rate | 20 mL/min |
| Sample Loading | Dependent on purity of crude material and desired purity of final product |
| Detection | UV at 254 nm |
| Fraction Collection | Based on UV signal threshold |
Computational and Theoretical Chemistry Studies of 4 Propan 2 Yl Phenyl Methanethiol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying molecules of this size.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to a wide range of molecules, providing valuable data on their geometric and electronic properties.
For [4-(propan-2-yl)phenyl]methanethiol, DFT calculations would typically be employed to determine the optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained from this optimization. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for the accuracy of the results.
Table 1: Illustrative Optimized Geometrical Parameters of this compound Calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.85 Å |
| S-H | 1.34 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-H (methyl) | 1.09 Å | |
| Bond Angle | C-S-H | 96.5° |
| C-C-S | 115.2° | |
| Dihedral Angle | C-C-S-H | 180.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. These predictions are instrumental in interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. These calculations help in the assignment of vibrational modes to the observed absorption bands. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (S-H) | 1.5 ppm |
| Chemical Shift (Aromatic C-H) | 7.2 - 7.4 ppm | |
| ¹³C NMR | Chemical Shift (C-S) | 25 ppm |
| IR | Vibrational Frequency (S-H stretch) | 2550 cm⁻¹ |
| Vibrational Frequency (Aromatic C-H stretch) | 3050 cm⁻¹ | |
| UV-Vis | λmax | 265 nm |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.
For a given reaction of this compound, such as its oxidation or its participation in a nucleophilic substitution, computational methods can be used to locate the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The geometry and energy of the TS are critical for understanding the kinetics of the reaction. Vibrational frequency calculations are performed on the TS structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Prediction of Physicochemical Parameters Relevant to Reactivity
Computational methods can also predict a variety of physicochemical parameters that are relevant to the reactivity of this compound. These parameters provide insights into the molecule's electronic properties and its propensity to participate in chemical reactions.
Key parameters include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The HOMO-LUMO gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are the likely sites for reactive interactions.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) provides further detail on the charge distribution and can help to rationalize the molecule's reactivity.
Table 3: Illustrative Predicted Physicochemical Parameters for this compound
| Parameter | Calculated Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 1.5 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.
Acidity (pKa) Predictions in Various Solvents
The acidity of a compound, quantified by its pKa value, is a critical parameter that influences its behavior in different chemical and biological systems. Theoretical calculations can predict the pKa of molecules in various solvents, offering a glimpse into their acidic or basic nature without the need for experimental measurements.
Table 1: Reference pKa Data
| Compound | Formula | pKa (in Water) |
| Methanethiol (B179389) | CH₃SH | ~10.4 |
Note: This table provides a reference point for the acidity of a simple thiol. The pKa of this compound would require specific computational prediction.
Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Assessments
Lipophilicity and polarity are key determinants of a molecule's pharmacokinetic properties, such as absorption and distribution. The logarithm of the partition coefficient (LogP) between octanol (B41247) and water is a standard measure of lipophilicity, while the Topological Polar Surface Area (TPSA) quantifies the molecule's polarity.
Computational methods are widely used to estimate these properties. However, specific, experimentally validated LogP and TPSA values for this compound are not available in the public databases searched. In the absence of direct data, these values would need to be calculated using specialized software that employs fragment-based or property-based prediction methods.
Lipophilicity (LogP): This value indicates a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. A higher LogP value signifies greater lipophilicity.
Topological Polar Surface Area (TPSA): TPSA is calculated as the sum of the surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens) in a molecule. It is a good predictor of drug transport properties.
For context, a structurally related compound, (4-Methylphenyl)methanethiol, has a computationally predicted XLogP3 value of 2.6. nih.gov Given the larger isopropyl group in this compound compared to the methyl group, its LogP value is expected to be slightly higher, indicating greater lipophilicity. The TPSA is determined by the thiol group and for a simple thiol is typically low, suggesting good membrane permeability.
Table 2: Predicted Physicochemical Properties (Illustrative)
| Property | Description | Expected Trend for this compound |
| LogP | Measure of lipophilicity | Moderately high |
| TPSA | Measure of molecular polarity | Low |
Note: This table is illustrative. Precise values require specific computational modeling.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
As of the latest literature review, no specific molecular dynamics simulation studies have been published for this compound. However, the structural features of this molecule make it a suitable candidate for such analysis. An MD simulation would provide detailed information on:
Conformational Analysis: The molecule possesses several rotatable bonds, particularly around the isopropyl group and the methanethiol substituent. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. The flexibility of the p-cymene (B1678584) scaffold is a subject of interest in related chemical systems. nih.gov
Intermolecular Interactions: By simulating the molecule in a solvent or in the presence of other molecules (like biological macromolecules), MD can reveal the nature and strength of intermolecular forces. For this compound, this would primarily involve van der Waals interactions from its non-polar regions and potential weak hydrogen bonding involving the thiol group. Studies on similar structures, like p-cymene, have used computational methods to analyze their binding and interactions within complex systems.
A typical MD simulation protocol would involve:
Defining the initial 3D structure of the molecule.
Placing it in a simulation box with a chosen solvent (e.g., water).
Minimizing the system's energy.
Gradually heating the system to a desired temperature and equilibrating it.
Running the production simulation for a set duration, during which atomic trajectories are recorded.
Analyzing these trajectories to understand the molecule's dynamic behavior.
Such simulations could elucidate how this compound behaves in a liquid state or how it might interact with a biological target, providing a foundation for understanding its macroscopic properties and potential applications.
Potential Academic Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Building Block in Complex Molecule Construction
The reactivity of the thiol group, coupled with the modifiable aromatic ring, makes [4-(Propan-2-yl)phenyl]methanethiol a valuable precursor in the assembly of more intricate molecular architectures.
Precursor in Multistep Organic Synthesis
In the realm of multistep organic synthesis, the thiol moiety of this compound can readily participate in a variety of classical organic transformations. For instance, it can undergo nucleophilic substitution reactions with alkyl halides to form thioethers, or be oxidized to the corresponding disulfide. The aromatic ring, with its isopropyl substituent, can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups at specific positions, further increasing its synthetic utility. The synthesis of related methanethiols often involves the reaction of a corresponding alcohol with hydrogen sulfide (B99878) over a catalyst or the reaction of a methyl iodide with thiourea (B124793). mdpi.comgoogle.com
Ligand in Organometallic Chemistry and Catalysis
The sulfur atom in this compound possesses lone pairs of electrons that can be donated to a metal center, allowing it to function as a ligand in organometallic complexes. nih.gov The nature of the metal-sulfur bond can have a significant covalent character and may involve π-backbonding, influencing the electronic properties and reactivity of the metal center. ornl.gov The steric bulk of the 4-isopropylphenyl group can also play a crucial role in controlling the coordination environment around the metal, potentially influencing the selectivity of catalytic reactions. capes.gov.br While specific complexes of this compound are not widely reported, the broader class of organotellurium ligands, which share some chemical similarities, have been shown to form a wide range of metal complexes with applications in catalysis. rsc.org
Table 1: Potential Coordination Modes of this compound in Organometallic Complexes
| Coordination Mode | Description | Potential Metal Partners |
| Monodentate (S-donor) | The thiol sulfur atom coordinates to a single metal center. | Transition metals (e.g., Pd, Pt, Au) |
| Bridging (μ-S) | The sulfur atom bridges two or more metal centers. | Metal clusters |
| Bidentate (S, π-arene) | The sulfur atom and the phenyl ring coordinate to the same metal center. | Electron-deficient metals |
Integration into Polymeric Systems
The dual functionality of this compound makes it an attractive candidate for incorporation into polymeric structures, either as a monomer or as a modifying agent to introduce specific properties.
Monomer for Thiol-Ene Click Chemistry
The thiol-ene reaction, a cornerstone of click chemistry, involves the radical-mediated addition of a thiol across a double bond. researchgate.net This reaction is known for its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups, making it a powerful tool for polymer synthesis. nih.govnih.govrsc.org this compound, with its accessible thiol group, can be reacted with multifunctional "ene" compounds to produce cross-linked polymer networks or linear polymers, depending on the stoichiometry and functionality of the reactants. mpg.de The photoinitiated thiol-ene reaction, in particular, offers spatial and temporal control over the polymerization process. acs.org
Cross-Linking Agent in Polymer Design
Aromatic thiols can act as effective cross-linking agents in polymerization processes. acs.org In the context of photoinduced polymerization, aromatic thiols can participate in chain transfer reactions, influencing the final network structure. acs.org If converted into a dithiol derivative, this compound could be directly employed as a cross-linker to bridge polymer chains, enhancing their mechanical and thermal properties. The use of aromatic dithiols in creating cross-linked polymer networks has been demonstrated to produce materials with tunable properties. nih.gov
Surface Chemistry and Self-Assembled Monolayers (SAMs)
The strong affinity of sulfur for noble metal surfaces, particularly gold, makes thiols excellent candidates for the formation of self-assembled monolayers (SAMs). nih.govsigmaaldrich.com These highly ordered molecular layers can be used to precisely control the surface properties of materials.
Table 2: Comparison of Properties for Aromatic Thiols in SAMs on Gold
| Thiol Compound | Key Structural Feature | Expected Influence on SAM |
| Benzenethiol | Direct phenyl-sulfur bond | Forms disordered phases. nih.gov |
| Benzenemethanethiol | Methylene (B1212753) spacer | Forms well-ordered phases. nih.gov |
| This compound | Methylene spacer and isopropyl group | Expected to form ordered phases with packing influenced by the bulky substituent. |
| 2-Phenylpropane-1,3-dithiol derivatives | Bidentate aromatic dithiols | Increased stability due to chelation effect. uh.edu |
Adsorption Behavior on Metal Surfaces
The adsorption of thiols on metal surfaces, particularly coinage metals like gold, silver, and copper, is a cornerstone of nanoscience and surface engineering. The sulfur atom of the thiol group forms a strong, quasi-covalent bond with the metal surface, leading to the spontaneous formation of highly ordered, self-assembled monolayers. The nature of the organic substituent on the thiol dictates the properties of the resulting monolayer.
Hypothetical Adsorption Characteristics on Gold (Au(111))
While specific experimental data for this compound is not available, we can predict its likely adsorption characteristics based on studies of similar molecules. The table below presents a hypothetical comparison of its adsorption properties on a gold surface with those of a standard alkanethiol, dodecanethiol.
| Property | This compound (Predicted) | Dodecanethiol (Typical Values) |
| Binding Moiety | Thiol (-SH) | Thiol (-SH) |
| Adsorption Strength on Au(111) | Strong, quasi-covalent | Strong, quasi-covalent |
| Predicted Molecular Tilt Angle | Likely a larger tilt angle due to steric hindrance of the isopropylphenyl group. | ~30° from the surface normal |
| Monolayer Packing Density | Lower than dodecanethiol due to the bulky head group. | High, forming a densely packed crystalline-like structure. |
| Intermolecular Interactions | π-π stacking between phenyl rings, van der Waals interactions. | Primarily van der Waals interactions between alkyl chains. |
Design of Functionalized Surfaces with this compound
The ability to tailor surface properties is a primary driver of SAM research. The specific chemical nature of the terminal group of the thiol molecule dictates the functionality of the surface. In the case of this compound, the exposed surface would be dominated by the hydrophobic isopropylphenyl groups.
This inherent hydrophobicity could be exploited in a variety of applications. For instance, surfaces coated with a SAM of this compound would exhibit water-repellent properties, which is desirable for anti-fouling and anti-corrosion applications. Furthermore, the aromatic nature of the phenyl ring could be leveraged for further chemical modification, allowing for the attachment of other functional molecules.
Potential Applications in Functionalized Surface Design
The unique combination of a thiol anchor and a bulky, hydrophobic aromatic group in this compound opens up several avenues for the design of functionalized surfaces:
Control of Surface Wettability: The formation of a SAM of this compound would create a hydrophobic surface. By patterning this SAM alongside hydrophilic molecules, surfaces with controlled wetting properties could be fabricated for applications in microfluidics and specialized coatings.
Platform for Further Functionalization: The phenyl ring can be a target for various organic reactions, such as electrophilic aromatic substitution. This would allow for the covalent attachment of other functional groups, transforming the initial hydrophobic surface into one with tailored chemical or biological activity. For example, the introduction of biorecognition elements could lead to the development of novel biosensors.
Study of Steric Effects in Self-Assembly: The bulky isopropyl group provides a model system to study the influence of steric hindrance on the formation, structure, and stability of self-assembled monolayers. Detailed characterization using techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) could provide valuable insights into the fundamental principles of self-assembly.
While the full potential of this compound in materials science and chemical synthesis is yet to be experimentally realized, its molecular structure suggests it could be a valuable tool for creating functional surfaces with unique properties. Further research is needed to elucidate its specific adsorption characteristics and to explore its utility in the development of advanced materials.
Environmental Chemistry and Transformation Pathways of 4 Propan 2 Yl Phenyl Methanethiol
Abiotic Degradation Pathways in Environmental Systems
Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For [4-(Propan-2-yl)phenyl]methanethiol, the key abiotic degradation pathways are expected to be photochemical transformations, hydrolysis, and oxidation.
Thiols are generally considered to be hydrolytically stable under typical environmental pH conditions. However, the thiol group is susceptible to oxidation. Mild oxidation of thiols leads to the formation of disulfides libretexts.orglibretexts.orgbritannica.com. This reaction can occur in the presence of various oxidizing agents found in the environment, including dissolved oxygen, metal ions, and reactive oxygen species researchgate.net.
Vigorous oxidation of the thiol group can lead to the formation of sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H) ebsco.combritannica.comjove.com. The cumene (B47948) moiety of the molecule, the [4-(propan-2-yl)phenyl] group, can also undergo oxidation. The benzylic carbon of the propan-2-yl group is a potential site for oxidation, which could lead to the formation of alcohol, ketone, or carboxylic acid derivatives.
| Process | Reactant | Potential Transformation Products | Significance in Environmental Systems |
| Mild Oxidation | This compound | Bis[4-(propan-2-yl)phenyl]methyl disulfide | A primary transformation pathway for thiols in the presence of mild oxidants. |
| Vigorous Oxidation | This compound | [4-(Propan-2-yl)phenyl]methanesulfinic acid, [4-(Propan-2-yl)phenyl]methanesulfonic acid | Can occur in environments with strong oxidizing conditions. |
| Oxidation of Cumene Moiety | This compound | Hydroxylated and carboxylated derivatives | Potential for degradation of the aromatic structure. |
Adsorption and Mobility in Environmental Media
The movement and distribution of this compound in the environment are influenced by its adsorption to soil and sediment and its tendency to volatilize.
The mobility of organic compounds in soil and sediment is largely determined by their adsorption characteristics. For non-polar organic compounds like this compound, adsorption is primarily governed by partitioning into soil organic matter. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. While the specific Kow for this compound is not available, the presence of the aromatic ring and the propan-2-yl group suggests it will have a moderate to high affinity for organic carbon.
Studies on cumene, a structurally similar compound, indicate that it is expected to have low mobility in soil and to adsorb to suspended solids and sediment in water nih.govlookchem.com. Therefore, it is anticipated that this compound will exhibit similar behavior, leading to its accumulation in organic-rich soils and sediments. The thiol group may also participate in specific interactions with clay minerals and metal oxides in the soil, potentially influencing its adsorption behavior.
Thiols are known for their volatility and strong odors britannica.com. It is expected that this compound will have a tendency to volatilize from water and soil surfaces. Once in the atmosphere, its fate will be determined by atmospheric chemical reactions.
The primary atmospheric degradation pathway for volatile organic compounds is reaction with photochemically generated hydroxyl radicals (•OH) who.int. The rate of this reaction will determine the atmospheric lifetime of the compound. For cumene, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be 1-2 days who.int. It is likely that this compound will have a similar atmospheric lifetime, being removed from the atmosphere through oxidation reactions initiated by hydroxyl radicals. These reactions can lead to the formation of various degradation products, including aldehydes, ketones, and sulfur dioxide.
Biotransformation Studies (Mechanistic Chemical Aspects, not direct toxicity)
Microbial degradation is a crucial pathway for the removal of organic compounds from the environment. The biotransformation of this compound is expected to involve enzymatic attacks on both the thiol group and the aromatic ring with the propan-2-yl substituent.
The aerobic microbial degradation of aromatic sulfur compounds has been studied, and the biodegradability is influenced by the chemical structure nih.gov. For instance, compounds with a methoxy (B1213986) group are more easily degraded than those with an isopropoxy group, suggesting that the propan-2-yl group in the target molecule might influence its persistence nih.gov.
The initial steps in the biodegradation of aromatic thiols can involve the oxidation of the thiol group to a disulfide, followed by further enzymatic cleavage. Alternatively, microorganisms may initiate the degradation by attacking the aromatic ring. The degradation of cumene by some bacteria proceeds through the formation of 3-isopropylcatechol, indicating that hydroxylation of the aromatic ring is a key initial step lookchem.com.
Another potential biotransformation pathway involves the oxidation of the propan-2-yl group. Enzymes such as methylenehydroxylases can catalyze the hydroxylation of the methylene (B1212753) group adjacent to the benzene (B151609) ring in 4-alkylphenols, leading to the formation of chiral alcohols nih.govconsensus.app. A similar enzymatic mechanism could potentially transform the propan-2-yl group of this compound.
| Enzymatic Reaction | Substrate Moiety | Potential Transformation Products | Relevant Microbial Pathways |
| Thiol Oxidation | -SH | Bis[4-(propan-2-yl)phenyl]methyl disulfide | Common in microbial metabolism of thiols. |
| Ring Hydroxylation | Phenyl group | Catechol derivatives | Key initial step in the aerobic degradation of many aromatic compounds. |
| Side-Chain Oxidation | Propan-2-yl group | 2-(4-(mercaptomethyl)phenyl)propan-2-ol | Analogous to the oxidation of alkylphenols by certain bacteria. |
Microbial Transformation Mechanisms
The biodegradation of aromatic hydrocarbons like p-cymene (B1678584) by microorganisms is a key process in their environmental removal. Various bacteria, fungi, and yeasts have been shown to metabolize p-cymene, leading to a range of transformation products. dergipark.org.trresearchgate.net These processes are typically initiated by the oxidation of the alkyl substituents on the benzene ring.
Bacterial Degradation:
Bacteria, particularly species from the genus Pseudomonas, are well-known for their ability to degrade aromatic compounds. For instance, Pseudomonas putida has been shown to initiate the degradation of p-cymene by oxidizing the methyl group to form p-cumic alcohol. ethz.ch This is followed by further oxidation steps to yield p-cumic acid, which then undergoes ring cleavage. ethz.ch Another pathway observed in Pseudomonas involves the hydroxylation of the aromatic ring. researchgate.net
Under anaerobic conditions, denitrifying bacteria have also been found to degrade p-cymene. nih.gov Strains related to the Azoarcus-Thauera cluster can oxidize p-cymene, with the initial attack also occurring at the methyl group, leading to the formation of p-isopropylbenzoate. nih.gov
Fungal Degradation:
Fungi also play a role in the transformation of p-cymene. Studies have shown that various fungal species can produce a variety of metabolites from p-cymene. For example, Phanerochaete chrysosporium has been observed to produce p-cymen-8-ol and cumin alcohol as initial metabolites. dergipark.org.tr Other fungi, such as Penicillium claviforme, can generate phenolic compounds and alcohols. dergipark.org.trresearchgate.net Fungi like Cunninghamella echinulata are capable of hydroxylating p-cymene derivatives at the benzylic position. nih.gov
Given the structural similarities, it is plausible that the microbial transformation of this compound would proceed through analogous initial steps. The methanethiol (B179389) group (-CH₂SH) could be susceptible to oxidation, potentially leading to the formation of a sulfoxide (B87167) or sulfonic acid. Alternatively, the microbial attack could target the isopropyl group or the aromatic ring itself, leading to a variety of hydroxylated and oxidized intermediates.
Table 1: Microbial Metabolites Identified from the Transformation of p-Cymene
| Microorganism | Initial Metabolites | Further Metabolites |
|---|---|---|
| Pseudomonas putida | p-Cumic alcohol | p-Cumic acid, 2,3-dihydroxy-p-cumate |
| Denitrifying Bacteria (e.g., Azoarcus sp.) | p-Isopropylbenzoate | - |
| Phanerochaete chrysosporium | p-Cymen-8-ol, Cumin alcohol | - |
| Penicillium claviforme | 3-Methyl phenol or 2-Methyl phenol, Phenylethyl alcohol | 3-Hydroxybenzaldehyde or 4-Hydroxybenzaldehyde, 3-Hydroxybenzyl alcohol |
| Cunninghamella echinulata | Benzylic alcohol derivative | - |
Enzymatic Degradation Pathways of Related Thiols
The enzymatic machinery responsible for the degradation of aromatic compounds is diverse and often involves oxygenases, dehydrogenases, and ring-cleavage enzymes. While specific enzymes for the degradation of this compound have not been characterized, the degradation of other thiols and related aromatic compounds provides a framework for understanding the potential enzymatic pathways.
The initial step in the aerobic bacterial degradation of p-cymene is catalyzed by a hydroxylase that acts on the methyl group. ethz.ch This is followed by the action of alcohol and aldehyde dehydrogenases to form the corresponding carboxylic acid. ethz.ch The subsequent aromatic ring cleavage is typically carried out by dioxygenases. researchgate.net
For thiols, enzymatic degradation can involve oxidation of the sulfur atom. For instance, methanethiol can be degraded by methanethiol oxidase, which converts it to formaldehyde, hydrogen sulfide (B99878), and hydrogen peroxide. caister.com While this compound is a more complex molecule, it is conceivable that similar enzymatic oxidation of the thiol group could occur.
The degradation of thiolated polymers has also been studied, revealing that the presence and nature of thiol groups can influence the rate of enzymatic breakdown. nih.govnih.gov This suggests that the thiol moiety in this compound would be a key site for enzymatic action.
The formation of disulfide bonds is another important aspect of thiol chemistry. The redox state of cysteine residues (which contain a thiol group) in enzymes is crucial for their activity and stability, and the formation of disulfide bonds can be a signal for proteolytic degradation. researchgate.net This highlights the potential for enzymatic systems within microorganisms to recognize and act upon the thiol group of this compound.
Table 2: Key Enzyme Classes Involved in the Degradation of Aromatic Hydrocarbons and Thiols
| Enzyme Class | Function | Relevance to this compound Degradation |
|---|---|---|
| Hydroxylases/Oxygenases | Incorporation of oxygen atoms into the substrate. | Potential initial attack on the aromatic ring, isopropyl group, or the carbon of the methanethiol group. |
| Dehydrogenases | Oxidation of alcohols and aldehydes. | Further oxidation of hydroxylated intermediates. |
| Dioxygenases | Cleavage of the aromatic ring. | Breakdown of the benzene ring structure after initial modifications. |
| Thiol Oxidases | Oxidation of the sulfur atom in thiols. | Direct enzymatic attack on the methanethiol group. |
| Proteases | Degradation of proteins. | May be involved in the turnover of enzymes that have reacted with the thiol group. |
Conclusion and Future Research Directions
Summary of Current Academic Understanding of [4-(Propan-2-yl)phenyl]methanethiol
The structure of the molecule, featuring a benzyl (B1604629) mercaptan core with an isopropyl group at the para position of the phenyl ring, suggests potential reactivity characteristic of thiols and substituted aromatic compounds. The thiol (-SH) group is known for its nucleophilicity and ability to form disulfide bonds. The isopropylphenyl moiety influences the compound's lipophilicity and steric profile.
Identification of Emerging Research Frontiers and Unexplored Reactivity
Given the limited direct research, emerging frontiers for this compound can be extrapolated from studies on analogous compounds like benzyl mercaptan. The reactivity of benzyl mercaptan has been explored in various contexts, including its dissociation on semiconductor surfaces and its use as a scavenger in deblocking reactions in peptide synthesis. researchgate.netscispace.com
Unexplored areas for this compound could include:
Oxidative Chemistry: Detailed investigation into the controlled oxidation of the thiol group to form the corresponding disulfide or sulfonic acid.
Coordination Chemistry: Its potential as a ligand for transition metals, with the isopropyl group potentially influencing the stability and solubility of the resulting complexes.
Polymer Chemistry: Its use as a chain transfer agent in radical polymerization, where the substituent on the phenyl ring could modulate its activity.
Surface Modification: Exploring its ability to form self-assembled monolayers on metallic surfaces, with the isopropyl group affecting the packing and properties of the monolayer.
Prospects for Novel Synthetic Strategies and Methodologies
While specific synthetic procedures for this compound are not detailed in the academic literature, general methods for the synthesis of substituted benzyl mercaptans can be applied. A common route involves the reaction of the corresponding benzyl halide with a sulfur nucleophile. For instance, the synthesis of benzyl mercaptan can be achieved by reacting benzyl chloride with thiourea (B124793) followed by hydrolysis. wikipedia.org
A plausible synthetic route for this compound would likely start from 4-isopropylbenzyl chloride. Novel methodologies could focus on improving the efficiency and sustainability of such syntheses, potentially through the use of phase-transfer catalysis or flow chemistry. A patent for the synthesis of a different compound mentions the use of isopropyl benzene (B151609) in a reaction to form a Grignard reagent, which could be a starting point for more complex syntheses involving this moiety. google.com
Directions for Advanced Computational and Spectroscopic Investigations
The absence of published spectroscopic and computational data for this compound represents a significant knowledge gap. Future research should prioritize:
Spectroscopic Characterization: Detailed analysis using 1H NMR, 13C NMR, FT-IR, and mass spectrometry to provide a definitive spectroscopic signature of the compound. While basic data for benzyl mercaptan exists, the influence of the para-isopropyl group on the spectral properties is yet to be documented. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, vibrational frequencies, and reactivity parameters. Such studies could provide insights into its bond dissociation energies, frontier molecular orbitals, and electrostatic potential, which are crucial for understanding its chemical behavior.
Table 1: Key Chemical Information for this compound
| Property | Value | Reference |
| CAS Number | 4427-53-6 | americanelements.combiosynth.comchemsrc.combldpharm.com |
| Molecular Formula | C10H14S | americanelements.combiosynth.comchemsrc.combldpharm.com |
| Molecular Weight | 166.29 g/mol | americanelements.comchemsrc.com |
| IUPAC Name | This compound | americanelements.com |
| SMILES | CC(C)c1ccc(CS)cc1 | chemsrc.com |
Interdisciplinary Research Opportunities for this compound
The unique combination of a reactive thiol group and a lipophilic isopropylphenyl moiety opens up several interdisciplinary research opportunities:
Medicinal Chemistry: While no biological activity has been reported, the structural similarity to other pharmacologically active thiols suggests potential for investigation as an antioxidant, enzyme inhibitor, or a building block for more complex drug candidates.
Materials Science: The compound could be explored as a precursor for the synthesis of novel polymers or as a capping agent for nanoparticles, where the isopropyl group could enhance solubility and processability.
Environmental Chemistry: Studies on its environmental fate and degradation pathways would be valuable, particularly in comparison to other organosulfur compounds. The reactivity of the thiol group could play a role in its environmental persistence and transformation. lobachemie.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(Propan-2-yl)phenyl]methanethiol, and what analytical techniques validate its purity?
- Methodological Answer : A common synthesis route involves the reaction of 4-tert-butylbenzyl chloride with thiourea, followed by hydrolysis under alkaline conditions to yield the thiol. The reaction’s progress can be monitored using thin-layer chromatography (TLC) with iodine visualization. Purity is validated via reverse-phase HPLC (e.g., Newcrom R1 column, isocratic elution with acetonitrile/water) to confirm a single peak . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for structural confirmation, with characteristic signals for the tert-butyl group (~1.3 ppm in ¹H NMR) and the thiol proton (~1.5-2.0 ppm, depending on solvent) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structure solution is achieved via direct methods in SHELXS. Refinement using SHELXL is preferred due to its robustness in handling small-molecule crystallography, particularly for resolving disordered tert-butyl groups . Hydrogen-bonding interactions involving the thiol group should be explicitly modeled to improve R-factor convergence.
Q. What spectroscopic techniques are most effective for distinguishing this compound from its oxidized disulfide form?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy can identify the S-H stretch (~2550 cm⁻¹), which is absent in the disulfide. Raman spectroscopy is also useful, as the S-S stretch (~500 cm⁻¹) appears only in the oxidized product. Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode detects the molecular ion [M-H]⁻ for the thiol, while the disulfide shows a dimeric ion [2M-H]⁻ .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound?
- Methodological Answer : The tert-butyl group introduces steric hindrance, directing electrophilic substitutions to the para position. For controlled ortho functionalization, use bulky directing groups (e.g., -Bpin) in palladium-catalyzed C-H activation. Computational modeling (DFT at the B3LYP/6-311+G(d,p) level) predicts reaction pathways and transition states, guiding catalyst selection .
Q. How can contradictory spectroscopic data (e.g., NMR shift discrepancies) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes like hindered rotation. Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For ambiguous NOE correlations, rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial proximity between protons. Cross-validation with X-ray crystallography is critical for definitive assignments .
Q. What computational approaches predict the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model bond dissociation energies (BDEs) for the S-H bond (~85 kcal/mol), indicating propensity for hydrogen-atom transfer (HAT) reactions. Molecular dynamics (MD) simulations assess steric effects of the tert-butyl group on radical stabilization. These insights guide experimental conditions (e.g., initiators, solvents) for controlled polymerization or crosslinking .
Q. What safety protocols are essential for handling this compound in oxygen-sensitive reactions?
- Methodological Answer : Due to the thiol’s volatility and odor, reactions must be conducted under inert atmosphere (N₂/Ar) in sealed systems. Use Schlenk-line techniques for degassing solvents. Personal protective equipment (PPE) includes nitrile gloves, goggles, and fume hoods. Waste must be treated with oxidizing agents (e.g., NaOCl) to convert residual thiols to less hazardous sulfonic acids before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
